REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:10])=[C:4]([CH3:11])[C:3]=1[CH3:12].[S-:13][C:14]#[N:15].[K+].BrBr.[OH-].[Na+]>C(O)(=O)C.O>[NH2:15][C:14]1[S:13][C:7]2[C:6]([CH3:8])=[C:5]([O:9][CH3:10])[C:4]([CH3:11])=[C:3]([CH3:12])[C:2]=2[N:1]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(=C1)C)OC)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
potassium thiocyanate
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The insoluble matters thus formed
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After recrystallizing from methanol/tetrahydrofuran
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=C(C(=C2C)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |